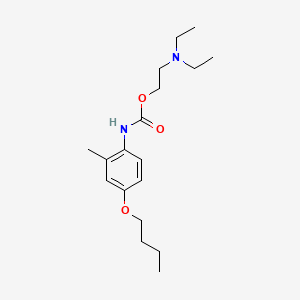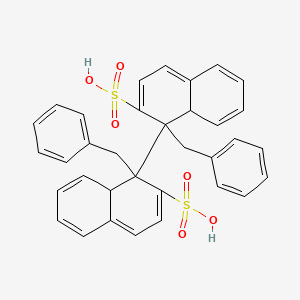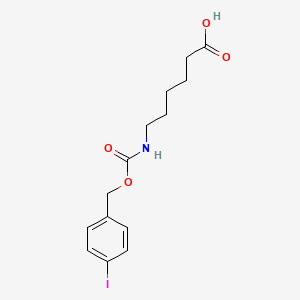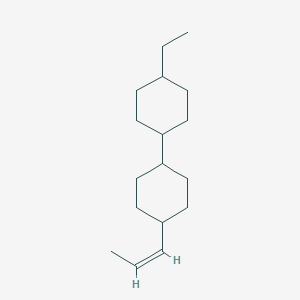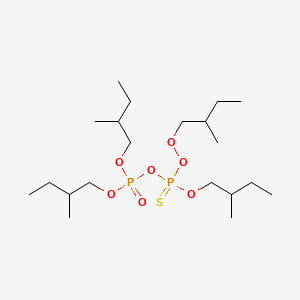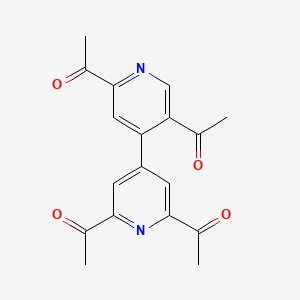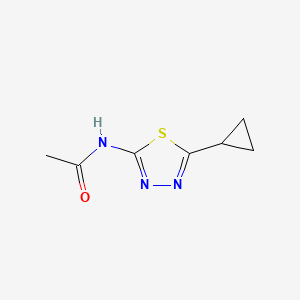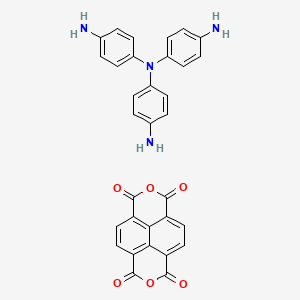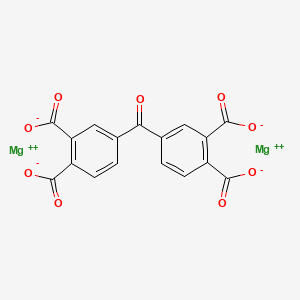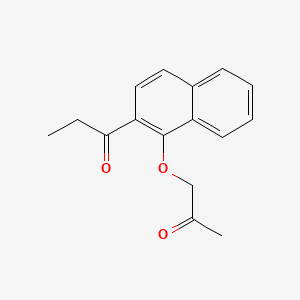
2'-Propionaphthone, 1'-(acetonyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Propionaphthone, 1’-(acetonyloxy)-, also known as 1-(1-Acetonyloxy-2-naphthyl)-1-propanone, is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a propionaphthone group and an acetonyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Propionaphthone, 1’-(acetonyloxy)- typically involves the reaction of 2-naphthol with propionyl chloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2’-Propionaphthone, 1’-(acetonyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-Propionaphthone, 1’-(acetonyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Propionaphthone, 1’-(acetonyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: This compound has a similar ketone group but is simpler in structure, with a benzene ring instead of a naphthalene ring.
Uniqueness
2’-Propionaphthone, 1’-(acetonyloxy)- is unique due to its combination of a naphthalene ring with both a propionaphthone and an acetonyloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Propiedades
Número CAS |
73826-23-0 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-[1-(2-oxopropoxy)naphthalen-2-yl]propan-1-one |
InChI |
InChI=1S/C16H16O3/c1-3-15(18)14-9-8-12-6-4-5-7-13(12)16(14)19-10-11(2)17/h4-9H,3,10H2,1-2H3 |
Clave InChI |
SLUVVOMOPIVVKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C2=CC=CC=C2C=C1)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


